molecular formula C12H16N2OS B5850303 N-[(3,5-dimethylphenyl)carbamothioyl]propanamide

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide

Cat. No.: B5850303
M. Wt: 236.34 g/mol
InChI Key: BEFODDCJBXXFIF-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide is an organic compound characterized by the presence of a carbamothioyl group attached to a propanamide backbone

Preparation Methods

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]propanamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide can be compared with other similar compounds, such as:

  • N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]-2-thiophenecarboxamide

These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the carbamothioyl and propanamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-4-11(15)14-12(16)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFODDCJBXXFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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